8-methyl-6-(4-morpholinyl)-9H-purine is a purine derivative that has garnered attention in pharmacological research due to its potential applications in targeting purinergic receptors. This compound features a morpholine ring, which enhances its solubility and biological activity, making it an interesting candidate for further studies in medicinal chemistry.
8-methyl-6-(4-morpholinyl)-9H-purine is classified as a purine analog. Purines are a group of nitrogenous bases that are fundamental components of nucleic acids, and derivatives like this compound are often investigated for their biological activity, particularly in relation to receptor modulation .
The synthesis of 8-methyl-6-(4-morpholinyl)-9H-purine typically involves multi-step reactions starting from readily available purine derivatives. Key methods include:
The molecular formula for 8-methyl-6-(4-morpholinyl)-9H-purine is C₁₃H₁₅N₅O. The structure consists of a purine base with a methyl group at position 8 and a morpholine substituent at position 6.
The reactivity of 8-methyl-6-(4-morpholinyl)-9H-purine can be explored through various chemical reactions:
Reactions are often carried out under controlled conditions (temperature, pH) to optimize yields and minimize by-products. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the products .
8-methyl-6-(4-morpholinyl)-9H-purine acts primarily as an antagonist or modulator of purinergic receptors, particularly the A2A receptor subtype. The mechanism involves:
Studies indicate that modifications in the purine structure significantly impact binding affinities and biological activities .
8-methyl-6-(4-morpholinyl)-9H-purine has several applications in scientific research:
The systematic IUPAC name 8-methyl-6-(4-morpholinyl)-9H-purine precisely defines the core structure and substituent positions. The base name 9H-purine denotes the parent heterocyclic system, while the prefix 8-methyl specifies a methyl group at the 8-position and 6-(4-morpholinyl) indicates the attachment of a morpholine ring via its nitrogen atom to the purine’s 6-position. This morpholine substitution replaces one of the hydrogen atoms on the purine ring with a saturated, polar heterocycle known to enhance solubility and influence molecular recognition events .
The 8-methyl group adds steric bulk, potentially influencing conformational dynamics and receptor binding pocket accommodation.
Spectral Signatures:While specific spectral data for 8-methyl-6-(4-morpholinyl)-9H-purine was not found, closely related analogs exhibit characteristic NMR and IR patterns. Morpholine-substituted purines typically show morpholine proton signals between δ 2.5-4.0 ppm (¹H-NMR) and distinctive carbonyl or C=N stretches near 1620-1715 cm⁻¹ (IR), confirming the core heterocycle integrity [3].
Table 1: Structural Analogs of 8-Methyl-6-(4-morpholinyl)-9H-purine from Patent Literature
Compound Name | Key Structural Features | Reference |
---|---|---|
8-(1H-Indol-4-yl)-6-[(3S)-3-methylmorpholin-4-yl]-9H-purine | Morpholine 3-methyl chiral substituent; Indole at C8 | |
8-(1H-Pyrazol-5-yl)-6-[(3R)-3-methylmorpholin-4-yl]-9H-purine | Chiral morpholine; Pyrazole at C8 | |
Methyl 4-[2,6-bis[(3R)-3-methylmorpholin-4-yl]-7H-purin-8-yl]-1H-indole-6-carboxylate | Bis-morpholine; Carboxylate indole at C8 |
The synthesis of 6-morpholinylpurines emerged prominently in the early 2010s as medicinal chemists sought kinase inhibitors with improved selectivity and pharmacokinetic profiles. Morpholine, as a saturated nitrogen-oxygen heterocycle, was strategically incorporated into purine scaffolds to mimic motifs found in natural products and successful drugs (e.g., ATP analogs). Patent WO2013061305A1 (2013) marked a significant milestone, disclosing a broad class of 6-morpholinylpurines, including C8 variants, as therapeutic agents for cancer and neurodegenerative disorders. This patent highlighted the critical impact of combining the purine’s hydrogen-bonding capacity with morpholine’s solubility-enhancing and steric properties .
Synthetic routes to such compounds typically involve nucleophilic aromatic substitution (SNAr) reactions, where morpholine displaces a leaving group (commonly chlorine or fluorine) at the 6-position of appropriately substituted purine precursors. Subsequent modifications at C8, such as Suzuki-Miyaura coupling for aryl/heteroaryl introduction or alkylation for methyl group addition, enable structural diversification. The 8-methyl variant exemplifies this strategy, where methylation likely employs iodomethane under basic conditions after establishing the morpholine substitution [3].
Purine derivatives occupy a central role in medicinal chemistry due to their structural mimicry of endogenous nucleobases (adenine, guanine), enabling interactions with diverse enzyme families. The 6-morpholinyl substitution specifically targets kinases and phosphodiesterases by exploiting the conserved ATP-binding site architecture, where the morpholine oxygen can form key hydrogen bonds with backbone amides.
Table 2: Therapeutic Targets of Purine Derivatives with Heterocyclic Substitutions
Biological Target | Therapeutic Area | Mechanistic Role of Purine Derivative | Reference |
---|---|---|---|
Kinases (e.g., PI3K, mTOR) | Oncology | ATP-competitive inhibition; Morpholine enhances selectivity for lipid kinases | |
Lipoxygenase (LO) | Inflammation/Neuroprotection | Radical scavenging; Chelation of active-site iron | [3] |
Acetylcholinesterase (AChE) | Alzheimer’s Disease | Competitive inhibition at catalytic anionic site | [3] |
Monoamine Oxidase-B (MAO-B) | Neurodegeneration | Irreversible or reversible inhibition | [3] |
Incorporating morpholine at C6 modifies electronic properties and steric bulk, potentially enhancing blood-brain barrier penetration—critical for neurodegenerative targets. Hybrid molecules combining purine, coumarin, and isoxazoline moieties (e.g., compounds 4k, 13e) demonstrate multipotent activity, inhibiting LO, AChE, and MAO-B simultaneously. This polypharmacology is increasingly pursued in complex diseases like Alzheimer’s, where single-target agents show limited efficacy. The 8-methyl group in our compound may further optimize lipophilicity and metabolic stability [3].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8